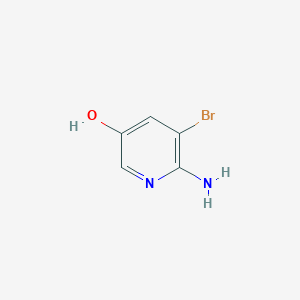

2-Amino-3-bromo-5-hydroxypyridine

Übersicht

Beschreibung

6-Amino-5-bromopyridin-3-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Amino-5-bromopyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine followed by amination. For instance, 3-hydroxypyridine can be brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-hydroxypyridine can then be aminated using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of 6-Amino-5-bromopyridin-3-ol may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-bromopyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

ABHP serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. Its unique structural properties enable it to participate in various chemical reactions leading to the formation of bioactive molecules.

Case Study: Antitumor Activity

Research indicates that derivatives of ABHP exhibit potent antitumor activity. For instance, a study demonstrated that modifications of ABHP led to compounds with enhanced efficacy against cancer cell lines, showcasing its potential in drug discovery and development .

Agricultural Chemicals

Formulation of Agrochemicals

ABHP is utilized in the formulation of herbicides and pesticides, contributing to crop protection strategies. Its effectiveness in inhibiting specific biochemical pathways in pests makes it a valuable component in agrochemical products.

Data Table: Herbicidal Efficacy

Material Science

Development of Novel Materials

ABHP is explored for its potential in creating advanced materials, including polymers and coatings. Its chemical properties allow for modifications that enhance material durability and resistance to environmental factors.

Research Insight

Studies have shown that incorporating ABHP into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Biochemical Research

Role in Enzyme Studies

In biochemical assays, ABHP is employed to study enzyme interactions and metabolic pathways. Its ability to form complexes with enzymes aids researchers in understanding the mechanisms of action for various biological processes.

Example Application

A study highlighted the use of ABHP in elucidating the catalytic mechanisms of certain enzymes, providing insights into drug design targeting these biological systems .

Analytical Chemistry

Reagent in Analytical Techniques

ABHP is utilized as a reagent in analytical chemistry for the detection and quantification of other compounds. Its stability and reactivity make it an effective tool for improving the accuracy of chemical analyses.

Application Example

In a series of experiments, ABHP was used to develop a method for quantifying trace amounts of pollutants in environmental samples, demonstrating its utility in environmental monitoring .

Wirkmechanismus

The mechanism of action of 6-Amino-5-bromopyridin-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromopyridin-3-ol: Similar in structure but lacks the amino group.

2-Amino-5-bromopyridine: Similar but with the amino group at a different position.

3-Amino-5-bromopyridine: Similar but with the hydroxyl group replaced by an amino group.

Uniqueness

6-Amino-5-bromopyridin-3-ol is unique due to the presence of both amino and bromine substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biologische Aktivität

2-Amino-3-bromo-5-hydroxypyridine (CAS No. 186593-53-3) is a heterocyclic organic compound belonging to the pyridine family. Its structure includes an amino group at the second position, a bromine atom at the third position, and a hydroxyl group at the fifth position of the pyridine ring. This unique arrangement of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : CHBrNO

- Molecular Weight : 189.01 g/mol

- Solubility : Slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, thereby preventing substrate interaction.

- Formation of Schiff Bases : It can undergo condensation reactions with aldehydes, leading to the formation of Schiff bases, which are significant in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms and efficacy in vivo.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases, although detailed studies are still needed.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antimicrobial drug development .

- Anticancer Research : In a controlled study involving human cancer cell lines, this compound was found to inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains amino, bromo, and hydroxyl groups | Antimicrobial, anticancer |

| 2-Amino-5-bromopyridine | Lacks hydroxyl group | Limited biological activity |

| 2-Hydroxy-3-bromo-pyridine | Hydroxyl group at a different position | Reduced reactivity compared |

Research Applications

The compound serves as an important intermediate in organic synthesis and medicinal chemistry:

Eigenschaften

IUPAC Name |

6-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMUNKWVZDBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594052 | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-53-3 | |

| Record name | 6-Amino-5-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.